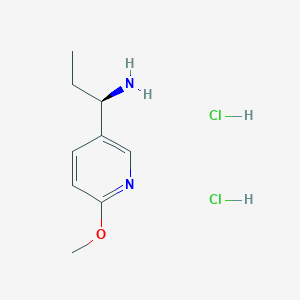

(R)-1-(6-Methoxypyridin-3-yl)propan-1-amine dihydrochloride

CAS No.:

Cat. No.: VC13672453

Molecular Formula: C9H16Cl2N2O

Molecular Weight: 239.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16Cl2N2O |

|---|---|

| Molecular Weight | 239.14 g/mol |

| IUPAC Name | (1R)-1-(6-methoxypyridin-3-yl)propan-1-amine;dihydrochloride |

| Standard InChI | InChI=1S/C9H14N2O.2ClH/c1-3-8(10)7-4-5-9(12-2)11-6-7;;/h4-6,8H,3,10H2,1-2H3;2*1H/t8-;;/m1../s1 |

| Standard InChI Key | VRMZLHQDQPGKQV-YCBDHFTFSA-N |

| Isomeric SMILES | CC[C@H](C1=CN=C(C=C1)OC)N.Cl.Cl |

| SMILES | CCC(C1=CN=C(C=C1)OC)N.Cl.Cl |

| Canonical SMILES | CCC(C1=CN=C(C=C1)OC)N.Cl.Cl |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure comprises a pyridine ring with a methoxy group (-OCH₃) at the 6-position and a propylamine chain at the 3-position. The amine group is chiral, with the (R)-configuration confirmed by its isomeric SMILES notation: CCC@HN.Cl.Cl. The dihydrochloride salt form stabilizes the amine via protonation, improving solubility in polar solvents.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₆Cl₂N₂O | |

| Molecular Weight | 239.14 g/mol | |

| IUPAC Name | (1R)-1-(6-methoxypyridin-3-yl)propan-1-amine; dihydrochloride | |

| Chiral Center | C1 of the propan-1-amine chain |

Stereochemical Implications

Chirality in amines significantly impacts receptor binding and pharmacokinetics. The (R)-enantiomer may exhibit distinct biological activity compared to its (S)-counterpart, though empirical data for this specific compound are absent. Enantiopure synthesis is critical to avoid racemic mixtures, which could dilute efficacy or introduce toxicity.

Synthesis and Preparation

Optimization Challenges

-

Enantioselectivity: Achieving high enantiomeric excess (ee) requires precise control of reaction conditions.

-

Salt Formation: Protonation with HCl must avoid over-acidification, which could degrade the pyridine ring.

Physicochemical Properties

Solubility and Stability

As a dihydrochloride salt, the compound is likely water-soluble, facilitating in vitro assays. Stability data are unavailable, but similar amines are hygroscopic and require storage under inert conditions.

Spectroscopic Characterization

-

NMR: Expected signals include a singlet for the methoxy group (~δ 3.8 ppm) and multiplet peaks for the pyridine ring (δ 7.5–8.5 ppm).

-

Mass Spectrometry: The free base would exhibit a molecular ion at m/z 165.19, while the dihydrochloride form may show adducts at m/z 239.14 .

Analytical and Regulatory Considerations

Regulatory Status

Marked “For research use only” by suppliers, with no FDA approvals or clinical trials reported.

Future Research Directions

-

Pharmacological Profiling: Screen for activity against neurological targets (e.g., serotonin receptors).

-

Process Optimization: Develop scalable asymmetric synthesis routes.

-

Stability Studies: Investigate degradation pathways under varying pH and temperature conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume